N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzodioxin structure. The initial step may involve the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the necessary functional groups. Subsequent steps may include the formation of the pyrimidinone ring and the attachment of the phenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce corresponding carboxylic acids, while reduction could lead to the formation of amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: Its unique properties might be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Uniqueness: Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide stands out due to its specific structural features, such as the presence of the pyrimidinone ring and the phenyl group. These features may confer unique chemical and biological properties that differentiate it from its analogs.
This compound represents a fascinating area of study with potential applications across various scientific disciplines. Its synthesis, reactions, and applications highlight the importance of understanding complex organic molecules in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19(22-15-6-7-17-18(10-15)27-9-8-26-17)12-23-13-21-16(11-20(23)25)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHKZKPHNXMYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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